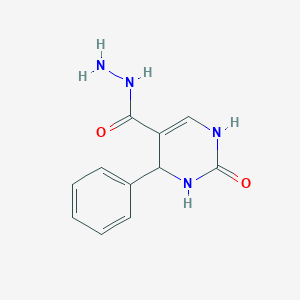

2-氧代-4-苯基-1,2,3,4-四氢嘧啶-5-碳酰肼

描述

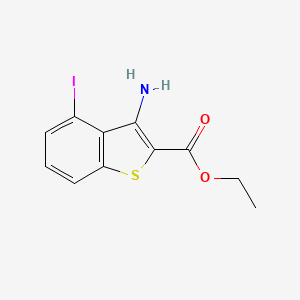

“2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide” is a compound that belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The dihydropyrimidine ring in these compounds adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been studied. For example, a series of novel triazole-pyrimidine-based compounds were synthesized, and their neuroprotective and anti-neuroinflammatory activity was evaluated .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a molecular formula of C14H16N2O3 and a molecular weight of 260.29 .科学研究应用

合成和生物潜力

- 合成和生物多样性:该化合物因其在艾滋病化疗中的作用而闻名。合成涉及将嘧啶骨架与酰肼-腙偶联以开发治疗候选物。由于这些部分的生物多样性,这种方法在药物设计中具有重要意义 (Ajani 等,2019)。

- 抗菌活性:已经评估了包括四氢嘧啶类在内的芳基偶氮吡唑嘧啶衍生物对各种细菌和真菌的抗菌活性 (Sarvaiya 等,2019)。

在药物化学中的应用

- 抗菌剂:2-氧代-4-苯基-1,2,3,4-四氢嘧啶-5-碳酰肼的新型衍生物对革兰氏阳性菌和革兰氏阴性菌菌株均显示出显着的抗菌活性 (Bhoi 等,2015)。

- 在抗结核治疗中的潜力:二氢嘧啶衍生物已被研究为潜在的抗结核剂,其中一些对结核分枝杆菌表现出有希望的活性 (Desai 等,2016); (Trivedi 等,2010)。

化学治疗研究

- HIV 整合酶链转移抑制剂:研究探索了合成为 HIV 整合酶链转移抑制剂的四氢嘧啶衍生物,这是 HIV 感染的关键步骤 (Wadhwa 等,2020)。

化学合成和表征

- 分子结构和构象:已经对四氢嘧啶衍生物的分子结构和构象分析进行了研究,提供了对它们的空间化学和潜在应用的见解 (Memarian 等,2013)。

- 绿色化学方法:绿色化学的进步导致了这些化合物的环保合成方法的发展,增强了它们在可持续实践中的适用性 (Gavrilović 等,2018)。

作用机制

Target of Action

Similar compounds have been shown to exhibit a wide spectrum of biological activities .

Biochemical Pathways

Related compounds have been shown to exhibit antimicrobial activity, suggesting they may interact with pathways relevant to bacterial growth and proliferation .

Result of Action

Related compounds have shown promising antibacterial activity against both gram-positive and gram-negative bacteria .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.

安全和危害

属性

IUPAC Name |

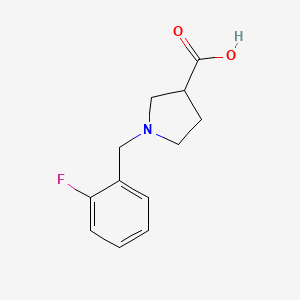

2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-15-10(16)8-6-13-11(17)14-9(8)7-4-2-1-3-5-7/h1-6,9H,12H2,(H,15,16)(H2,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIGTIWGYGDBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=CNC(=O)N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do these novel compounds exhibit their antibacterial activity?

A1: While the exact mechanism of action is yet to be fully elucidated, these compounds are believed to target bacterial enzymes or metabolic pathways essential for bacterial survival and proliferation. [] Further research is needed to pinpoint the precise targets and downstream effects of these compounds.

Q2: What are the key structural features of these compounds and how are they characterized?

A2: These compounds are characterized by the presence of a central 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide moiety. [] The core structure is further derivatized with various substituents, primarily at the N' position with a 7-chloroquinolin-4-yl group and a methyl group at the 6th position of the pyrimidine ring. Structural confirmation is achieved through a combination of spectroscopic techniques including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MASS), along with elemental analysis. []

Q3: What is known about the structure-activity relationship (SAR) of these compounds?

A3: While the provided research highlights the promising antibacterial activity of these compounds, [] it doesn't delve into specific SAR studies. Further investigation is needed to understand how modifications to the core structure, particularly the nature and position of substituents, influence antibacterial potency, spectrum of activity, and potential for the development of bacterial resistance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(Cyclohexylmethyl)amino]pyridine-2carboxylic acid](/img/structure/B1393506.png)

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393508.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1393509.png)

![N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1393515.png)

![[3-(Benzyloxy)thien-2-yl]methanol](/img/structure/B1393519.png)

![7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393525.png)